N,N-Didemethylorphenadrine
Overview
Description
N,N-Didemethylorphenadrine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.146664230 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Effects
N,N-Didemethylorphenadrine has been studied for its impact on the uptake of neurotransmitters in the brain. Research has shown that it can influence the uptake of noradrenaline (NA) and 5-hydroxytryptamine (5-HT) by rat brain slices. Notably, this compound HCl exhibited a weaker inhibitory effect on NA uptake compared to its derivatives but had similar effects on 5-HT uptake as other derivatives. This suggests its potential role in modulating neurotransmitter systems, which might be relevant for conditions like depression or Parkinson's disease (P. V. D. Zee & W. Hespe, 1973).
Metabolic Pathways
The metabolism of orphenadrine citrate, of which this compound is a metabolite, has been extensively studied. It undergoes rapid and extensive biotransformation in humans, with only a small percentage excreted unchanged. The major urinary metabolites identified include N,N-didemethylorphendrine, indicating its significant presence in the metabolic pathway of orphenadrine citrate (T. Ellison et al., 1971).
Neuroprotective Effects
This compound has been explored for its neuroprotective effects, particularly in the context of glutamate neurotoxicity. This is relevant as glutamate-induced excitotoxicity is implicated in various neurological disorders. Research has shown that orphenadrine can prevent mitochondrial and cytoplasmic membrane potential decrease, which is a key aspect of neuroprotection, suggesting a similar role for its metabolites like this compound (F. Sureda et al., 1999).
Role in Anticholinergic Syndrome
While not directly about this compound, studies on orphenadrine, its precursor, indicate its role in causing anticholinergic syndrome, which can manifest as hallucinations and severe agitation. Understanding the effects of orphenadrine helps to infer the potential impacts of its metabolites, including this compound (M. Garza et al., 2000).
Analgesic Effects
Orphenadrine, and by extension its metabolites, has been studied for its analgesic effects. It acts on multiple targets, including voltage-gated sodium channels, which are crucial in pain sensation. This suggests a potential for this compound in contributing to the analgesic properties of orphenadrine, offering insights into its application in pain management (J. Desaphy et al., 2009).
Mechanism of Action
Target of Action
It’s known that orphenadrine, the parent compound, binds and inhibits both histamine h1 receptors and nmda receptors
Mode of Action
Orphenadrine, from which N,N-Didemethylorphenadrine is derived, is known to act by inhibiting histamine H1 receptors and NMDA receptors This interaction leads to a decrease in the excitability of the central nervous system, which can help alleviate symptoms of muscle spasms and pain
Result of Action
Based on its potential similarity to orphenadrine, it may help alleviate symptoms of muscle spasms and pain by reducing the excitability of the central nervous system
Properties
IUPAC Name |
2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVWYJOLTICWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17349-96-1 | |
Record name | N,N-Didemethylorphenadrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017349961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIDEMETHYLORPHENADRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0031UTJ0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.